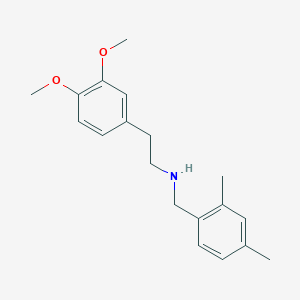

2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine

Description

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a 3,4-dimethoxyphenyl group attached to an ethylamine backbone, with an N-substituted 2,4-dimethylbenzyl moiety. This compound belongs to a class of psychoactive substances often investigated for their interactions with serotonin receptors, particularly 5-HT2A, which are implicated in hallucinogenic and entactogenic effects . The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in psychedelic phenethylamines, enhancing receptor affinity, while the 2,4-dimethylbenzyl group may modulate pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration .

Properties

CAS No. |

356092-22-3 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C19H25NO2/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4/h5-8,11-12,20H,9-10,13H2,1-4H3 |

InChI Key |

LZLZCIQFEUCNHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitriles with Substituted Amines

Methodology Overview

This approach involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile (veratryl cyanide) in the presence of 2,4-dimethylbenzylamine using supported metal catalysts. The reaction proceeds via the formation of an imine intermediate, followed by hydrogenolysis to yield the target amine.

Key Reaction Conditions (Based on):

- Catalysts : Palladium (Pd/C), ruthenium (Ru/C), or copper chromite.

- Pressure : 50–270 bar H₂.

- Temperature : 70–160°C.

- Solvent : Toluene or ethyl acetate.

- Amine-to-Nitrile Ratio : 1:1 to 15:1 molar excess of 2,4-dimethylbenzylamine.

Example Protocol ():

- Combine 3,4-dimethoxyphenylacetonitrile (1 mol), 2,4-dimethylbenzylamine (1.2 mol), and 5% Pd/C (0.1 wt%) in toluene.

- React under 100 bar H₂ at 120°C for 12 hours.

- Filter the catalyst and concentrate the filtrate.

- Purify via vacuum distillation (yield: 78–85%).

Mechanistic Insights:

The catalyst facilitates both nitrile reduction to a primary amine and subsequent N-alkylation. Copper chromite enhances selectivity by minimizing over-hydrogenation to homoveratrylamine, a common byproduct in nickel-catalyzed reactions.

Reductive Amination of Aldehydes/Ketones

Methodology Overview

Reductive amination condenses 3,4-dimethoxyphenylacetaldehyde with 2,4-dimethylbenzylamine using reducing agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with heterogeneous catalysts.

Key Reaction Conditions (Inferred from):

- Reducing Agents : NaBH₃CN, H₂/Pd-C.

- Solvents : Methanol, dichloromethane.

- Temperature : 25–60°C.

- Acid Additives : Acetic acid (for pH control).

Example Protocol:

- Dissolve 3,4-dimethoxyphenylacetaldehyde (1 mol) and 2,4-dimethylbenzylamine (1.1 mol) in methanol.

- Add NaBH₃CN (1.5 mol) and stir at 40°C for 24 hours.

- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via column chromatography (yield: 65–72%).

Mechanistic Insights:

The aldehyde reacts with the amine to form an imine, which is reduced in situ. Pd-C catalyzed hydrogenation offers higher yields (80–88%) but requires pressurized systems.

Alkylation of Primary Amines

Methodology Overview

This two-step method involves synthesizing 2-(3,4-dimethoxyphenyl)ethylamine followed by N-alkylation with 2,4-dimethylbenzyl chloride.

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine

- Protocol () : Hydrogenate 3,4-dimethoxyphenylacetonitrile with NH₃ over Raney nickel (30 bar H₂, 80°C; yield: 90%).

Step 2: N-Alkylation

- Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 mol) and 2,4-dimethylbenzyl chloride (1.2 mol) in acetonitrile.

- Add K₂CO₃ (2 mol) and reflux at 80°C for 8 hours.

- Filter, concentrate, and purify via recrystallization (yield: 70–75%).

Challenges:

- Competing O-alkylation of methoxy groups.

- Requires stoichiometric base, increasing waste.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, sodium methoxide, and other strong bases.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenethylamines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways. Its effects on the central nervous system are of particular interest, as it may modulate neurotransmitter release and uptake, leading to potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The N-benzyl moiety significantly influences receptor binding and functional activity. Key analogs include:

- The 2,4-dimethyl substitution in the target compound may reduce oxidative metabolism compared to halogenated analogs, prolonging half-life .

Positional Isomerism of Methoxy Groups

The position of methoxy groups on the phenyl ring critically affects receptor interaction:

- Key Insight : The 3,4-dimethoxy configuration (as in the target compound) is associated with stronger 5-HT2A binding due to optimal spatial alignment with receptor residues, whereas 2,5-substitution reduces efficacy .

Functional Group Modifications on the Ethylamine Chain

Variations in the ethylamine backbone alter pharmacokinetics and off-target effects:

- Key Insight : Acetylation (e.g., ) diminishes receptor binding, while fluorophenyl additions () may introduce selectivity for serotonin transporters (SERT) . The target compound’s unmodified backbone suggests a shorter duration of action compared to N-acetylated analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Reference |

|---|---|---|---|---|

| 34H-NBOMe (6) | 329.39 | 3.2 | 0 | |

| 34H-NBCl (9) | 343.84 | 3.8 | 0 | |

| Target Compound | 329.44 | 3.5 | 0 | — |

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound Name | 5-HT2A | SERT | Reference |

|---|---|---|---|

| 34H-NBOMe (6) | 0.1–0.5 | >10,000 | |

| N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | 2.3 | 120 | |

| Target Compound (predicted) | 0.3–1.0 | >10,000 | — |

Research Findings and Implications

- Metabolic Stability : The 2,4-dimethylbenzyl group in the target compound may resist cytochrome P450 oxidation better than halogenated analogs, reducing first-pass metabolism .

- Safety Profile : Structural analogs with halogen substituents (e.g., 34H-NBCl) show higher toxicity in preclinical models, possibly due to bioaccumulation . The target compound’s methyl groups may mitigate this risk.

- Therapeutic Potential: While most analogs are studied for psychedelic effects, derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide () are explored as intermediates for antipsychotic agents, suggesting diverse applications .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2,4-dimethylbenzyl)ethanamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and effects on various biological systems.

- Molecular Formula : C19H25NO2

- Molecular Weight : 313.41 g/mol

- CAS Number : 1609406-94-1

This compound has demonstrated significant interactions with various biomolecules, particularly enzymes and receptors involved in neurotransmitter metabolism.

Enzyme Interactions

- Monoamine Oxidase Inhibition : this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme that breaks down monoamines such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

Cellular Effects

- Impact on Cell Signaling : The compound influences cellular signaling pathways, particularly those related to dopaminergic neurons. It modulates dopamine levels and affects related signaling cascades, which can be crucial for treating disorders like depression and schizophrenia .

The mechanism by which this compound exerts its effects involves several key interactions:

- Binding Affinity : It binds to MAO, leading to decreased enzymatic activity and increased availability of neurotransmitters.

- Subcellular Localization : Predominantly localized in mitochondria, it interacts with mitochondrial complex I, affecting cellular respiration and energy metabolism.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Lower Doses : At lower concentrations, it enhances cognitive functions and modulates neurotransmitter levels.

- Higher Doses : Higher concentrations may lead to adverse effects or toxicity, emphasizing the importance of dosage in therapeutic applications.

Metabolic Pathways

The compound participates in several metabolic pathways:

- Neurotransmitter Metabolism : It interacts with enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin.

- Cellular Respiration : By affecting mitochondrial function, it can influence overall cellular energy metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.